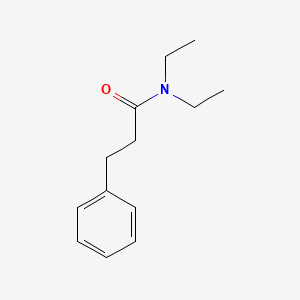

N,N-diethyl-3-phenylpropanamide

Description

Broad Relevance of Amide Functionality in Contemporary Organic Synthesis and Chemical Research

The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic chemistry. algoreducation.comwikipedia.org Amides are integral to the structure of proteins and peptides, where the amide linkage, known as a peptide bond, forms the primary backbone of these essential biomolecules. algoreducation.comnumberanalytics.com This fundamental role in biochemistry underscores the importance of amides in drug design and synthesis, with many pharmaceuticals, including antibiotics like penicillin and analgesics such as paracetamol, featuring this functional group. numberanalytics.com

In the realm of organic synthesis, the formation of amide bonds is a critical and frequently employed transformation. algoreducation.com The development of efficient and selective methods for amide synthesis remains a key area of research, driven by the need for sustainable and atom-economical processes. walisongo.ac.id The reactivity of amides, while generally lower than that of other carboxylic acid derivatives, allows for a range of chemical transformations, including reduction to amines and hydrolysis, making them versatile intermediates in the construction of complex molecules. algoreducation.com The electronic structure of amides, involving delocalization of the nitrogen lone pair into the carbonyl group, results in a planar geometry and a significant rotational barrier around the C-N bond, influencing their physical and chemical properties. numberanalytics.com

Positioning of N,N-diethyl-3-phenylpropanamide within the Landscape of Advanced Chemical Synthesis and Mechanistic Inquiry

This compound serves as a valuable model compound and building block in advanced chemical synthesis. Its synthesis typically involves the reaction of 3-phenylpropanoic acid with diethylamine (B46881), often facilitated by a dehydrating agent like thionyl chloride to form an intermediate acid chloride. This straightforward yet fundamental transformation allows for the investigation of reaction mechanisms and the optimization of synthetic protocols.

The presence of the N,N-diethyl group significantly influences the compound's properties and reactivity. For instance, in studies on the antibacterial properties of related compounds, the N,N-diethyl group was found to enhance activity against both Escherichia coli and Staphylococcus aureus. This highlights the potential for this compound to serve as a scaffold for the development of new biologically active molecules. Furthermore, the compound's structure lends itself to mechanistic studies, such as investigations into electrochemical oxidation reactions. researchgate.net

Foundational Research Questions and Unexplored Academic Avenues Pertaining to this Chemical Compound

Despite its utility, several academic questions surrounding this compound remain. A primary area of investigation is the development of greener and more efficient synthetic routes. walisongo.ac.id While the traditional acid chloride method is effective, it generates stoichiometric byproducts. Catalytic methods for direct amidation are a significant area of interest in modern organic chemistry. walisongo.ac.id

Further research is needed to fully elucidate the structure-activity relationships of this compound and its derivatives. Systematic modifications of the phenyl ring and the alkyl substituents on the nitrogen atom could lead to the discovery of compounds with enhanced or novel biological activities. Mechanistic studies on its reactions, including its behavior under various oxidative and reductive conditions, would provide deeper insights into its chemical reactivity. The potential application of this compound as a ligand in organometallic chemistry or as a precursor to novel polymers also represents an underexplored avenue of research.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | 18859-19-3 |

| SMILES | CCN(CC)C(=O)CCC1=CC=CC=C1 |

| InChIKey | SEZMMTPBSLASLA-UHFFFAOYSA-N |

This data is compiled from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-14(4-2)13(15)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZMMTPBSLASLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940357 | |

| Record name | N,N-Diethyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18859-19-3 | |

| Record name | NSC211876 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for N,n Diethyl 3 Phenylpropanamide and Its Structural Analogues

Established Reaction Pathways for the Construction of the 3-Phenylpropanamide (B85529) Core

The formation of the 3-phenylpropanamide core is traditionally achieved through several reliable methods, primarily involving the coupling of a carboxylic acid or its derivative with an amine.

Amidation Reactions Employing Carboxylic Acid Derivatives and Amine Reactants

The most conventional and widely practiced method for synthesizing N,N-diethyl-3-phenylpropanamide involves the reaction between 3-phenylpropanoic acid or its activated derivatives and diethylamine (B46881). The direct condensation of a carboxylic acid and an amine to form an amide bond is a classic transformation in organic synthesis. nih.gov

A common approach is the conversion of 3-phenylpropanoic acid into a more reactive species, such as an acyl chloride or an acid anhydride. For instance, reacting 3-phenylpropionic acid with thionyl chloride or oxalyl chloride generates the corresponding 3-phenylpropanoyl chloride. This intermediate readily reacts with diethylamine to yield this compound. This two-step process, while effective, often requires careful control of reaction conditions, such as maintaining a low temperature (e.g., 0°C) during the addition of the amine and ensuring anhydrous conditions to prevent hydrolysis of the reactive acyl chloride.

Alternatively, coupling agents can be employed to facilitate the direct amidation of the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used to activate the carboxylic acid, enabling its reaction with the amine under milder conditions. numberanalytics.comresearchgate.net These methods are advantageous as they often proceed with high efficiency and can be applied to a broad range of substrates. researchgate.net

The following table summarizes typical reaction conditions for the synthesis of this compound and its analogues via traditional amidation.

| Carboxylic Acid Derivative | Amine | Coupling Agent/Activating Reagent | Solvent | Typical Yield | Reference |

| 3-Phenylpropionic acid | Diethylamine | Thionyl chloride | Dichloromethane | ~82% | |

| 3-Phenylpropionic acid | Diethylamine | EDC/HOBt | Dichloromethane | High | google.com |

| Benzoyl chloride | Diethylamine | Triethylamine (base) | Dichloromethane | High | prepchem.com |

Catalytic Approaches to Amide Bond Formation: Principles and Advancements

In the quest for more sustainable and efficient synthetic methods, catalytic approaches to amide bond formation have gained significant traction. nih.gov These methods aim to avoid the use of stoichiometric activating agents, which generate byproducts that can be difficult to remove. encyclopedia.pub

Various catalytic systems have been developed, including those based on boron compounds and transition metals. nih.gov For example, boronic acids have been shown to catalyze the direct amidation of carboxylic acids. encyclopedia.pub The mechanism is thought to involve the formation of an acylboronate intermediate, which is more susceptible to nucleophilic attack by the amine.

Group (IV) metal complexes, such as those of titanium and zirconium, have also been employed as catalysts for direct amidation. diva-portal.org For instance, TiCl4 can facilitate the condensation of carboxylic acids and amines, often in a solvent like pyridine, to produce amides in good to excellent yields. nih.gov Zirconium-based catalysts have also demonstrated efficacy in promoting the direct formation of amides from carboxylic acids and amines. rsc.org

More recently, advancements in catalysis have led to the development of highly selective and environmentally friendly methods. Biocatalysis, utilizing enzymes like lipases and amidases, offers a green alternative for amide synthesis, proceeding under mild conditions with high selectivity. numberanalytics.com Nickel-based nanocatalysts have also been reported for the reductive amidation of esters with nitro compounds, providing a step-economical route to amides. nih.gov

Advanced Synthetic Strategies Involving this compound and Related Scaffolds

Beyond traditional methods, researchers are continuously exploring novel and more efficient strategies for the synthesis and functionalization of this compound and its analogues.

Derivatization and Functionalization Pathways from Precursors

The 3-phenylpropanamide scaffold can be readily accessed and modified from various precursors. One common starting material is 3-phenylpropanoic acid, which itself can be synthesized by the oxidation of 3-phenylpropanal. google.com This carboxylic acid can then be derivatized in numerous ways. For instance, the carboxyl group is a key handle for creating amide derivatives, which can serve as potential pro-drugs for nonsteroidal anti-inflammatory drugs (NSAIDs) by masking the acidic group. google.com

The synthesis of structural analogues often involves using different amine starting materials. For example, reacting 3-phenylpropionic acid with dimethylamine (B145610) instead of diethylamine yields N,N-dimethyl-3-phenylpropanamide. This highlights the modularity of the amidation reaction in creating a library of related compounds.

Optimized Methodologies for Amide Synthesis, Including Non-Conventional Approaches

To enhance the efficiency and sustainability of amide synthesis, several optimized and non-conventional methodologies have been developed. Flow chemistry, which involves conducting reactions in continuous-flow reactors, offers advantages such as improved heat and mass transfer, shorter reaction times, and enhanced safety, making it suitable for the industrial-scale production of amides. numberanalytics.com Microwave-assisted amidation is another technique that can significantly accelerate reaction rates. numberanalytics.com

Solvent-free reaction conditions, such as mechanochemical synthesis using ball milling, represent a greener approach by eliminating the use of potentially hazardous solvents. numberanalytics.com Additionally, methods using urea (B33335) as a stable and easy-to-handle nitrogen source, catalyzed by inexpensive and readily available reagents like Mg(NO₃)₂ or imidazole, have been developed for the direct synthesis of primary and secondary amides from carboxylic acids. nih.gov

The following table showcases some optimized and non-conventional methods for amide synthesis.

| Method | Catalyst/Reagent | Conditions | Advantages | Reference |

| Flow Chemistry | Various | Continuous flow reactor | Scalability, safety, efficiency | numberanalytics.com |

| Microwave-Assisted Synthesis | Various | Microwave irradiation | Reduced reaction times | numberanalytics.com |

| Mechanochemistry | None (mechanical force) | Solvent-free | Green, reduced waste | numberanalytics.com |

| Urea-based amidation | Mg(NO₃)₂ or Imidazole | Heat | Avoids gaseous ammonia (B1221849)/methylamine | nih.gov |

| Fixed-bed reactor | Solid catalyst | Continuous flow, high temp/pressure | High conversion and selectivity | google.com |

Radical-Mediated Carbon-Carbon Bond Formations and Amide Integration

Radical chemistry has emerged as a powerful tool in organic synthesis, offering unique pathways for bond formation under mild conditions. nih.gov Visible-light photoredox catalysis, in particular, has enabled a variety of controlled radical reactions for amide synthesis. nih.govlongdom.org These methods can effectively prepare a wide range of amides from precursors like halides, arenes, and even alkanes. nih.gov

One innovative approach involves the silver-catalyzed decarboxylative cross-coupling of carboxylic acids with isocyanides. acs.org This method proceeds through a free-radical mechanism, where a carbon-centered radical is generated from the carboxylic acid and then engages with the isocyanide to ultimately form the amide. acs.org This strategy exhibits good functional group tolerance and can be applied to the late-stage functionalization of complex molecules. acs.org

Another radical-mediated strategy is the visible-light-induced reaction between thioacids and amines, which proceeds via thiyl radicals to form the amide bond. researchgate.net These advanced radical-based methods provide powerful alternatives to traditional condensation reactions for the construction of the amide functionality. longdom.org

Mechanistic Elucidation of Key Transformations and Stereochemical Considerations

The transformation of this compound and its structural analogues involves a variety of reaction pathways, including amide formation, cleavage, and rearrangement. Understanding the detailed mechanisms of these transformations is crucial for controlling reaction outcomes and designing efficient synthetic strategies.

Detailed Reaction Mechanisms of Amide Formation, Cleavage, and Rearrangement

Amide Formation:

The formation of this compound, a tertiary amide, typically proceeds through the reaction of a carboxylic acid derivative with diethylamine. The most common laboratory methods involve the use of activated carboxylic acid species, such as acyl chlorides or anhydrides, or the use of coupling reagents to facilitate the reaction between the carboxylic acid and the amine.

The mechanism of amide formation from an acyl chloride involves the nucleophilic attack of diethylamine on the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as the leaving group and forming the protonated amide. A base, which can be another equivalent of diethylamine or an added non-nucleophilic base, then deprotonates the nitrogen to yield the final tertiary amide.

When using a carboxylic acid directly, a coupling reagent such as dicyclohexylcarbodiimide (DCC) is often employed. The mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by diethylamine, which proceeds similarly to the acyl chloride reaction, to form the amide and a dicyclohexylurea byproduct.

Amide Cleavage:

Amide bonds are notoriously stable due to resonance stabilization, which imparts partial double bond character to the C-N bond. Consequently, their cleavage requires harsh conditions. masterorganicchemistry.com The hydrolysis of tertiary amides like this compound can occur under either acidic or basic conditions, although they are generally more resistant to hydrolysis than primary or secondary amides. almerja.net

Acidic Hydrolysis: Under strong acidic conditions and elevated temperatures, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Proton transfer from the oxygen to the nitrogen of the diethylamino group makes it a better leaving group (a diethylammonium (B1227033) ion). The tetrahedral intermediate then collapses, reforming the carbonyl group and expelling the diethylammonium ion to yield the carboxylic acid. masterorganicchemistry.comlibretexts.org

Basic Hydrolysis: In the presence of a strong base like hydroxide (B78521) at high temperatures, the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction, forming a tetrahedral intermediate. libretexts.org The expulsion of the diethylamide anion is difficult due to its high basicity. However, at high temperatures, the reaction can be driven forward. almerja.net For tertiary amides, a proposed mechanism at high hydroxide concentrations involves the deprotonation of the tetrahedral intermediate to form a dianion, which then expels the amide anion. almerja.net

More recent methods have been developed for the cleavage of the robust tertiary amide bond under milder conditions. For instance, a copper(II) bromide/Selectfluor system has been shown to efficiently cleave tertiary amides through a radical-polar crossover process. This method involves the selective abstraction of a benzylic hydrogen atom, leading to the formation of an acyl fluoride (B91410) intermediate that can be further derivatized. nih.gov Another approach involves the use of thulium(II) iodide (TmI₂) in the presence of a proton donor, which can cleave the C-N bond of unactivated tertiary amides. nih.gov

Amide Rearrangement:

While classical rearrangements like the Hofmann and Beckmann rearrangements are not directly applicable to tertiary amides, other types of rearrangements have been observed. libretexts.orgnih.gov A notable example is the 1,2-carbonyl shift of tertiary amides, which can be achieved through an iridium-catalyzed hydrosilylation. This transformation effectively transposes the oxidation level of adjacent carbon atoms, leading to the formation of valuable α-aminoketones from cyclic and acyclic tertiary amides. acs.org The proposed mechanism involves the reduction of the amide to an enamine intermediate, which then undergoes functionalization. acs.org

Electron Transfer Processes in Amide Transformations, e.g., Reductions via Samarium(II) Iodide

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer (SET) reagent that has been effectively utilized in the reduction of various functional groups, including amides. The reduction of amides to either amines or alcohols can be achieved with SmI₂, often in the presence of additives like water or amines, which enhance its reducing power.

The reduction of a tertiary amide like this compound to the corresponding alcohol, 3-phenylpropan-1-ol, proceeds via a C-N bond cleavage pathway. The mechanism is initiated by a single-electron transfer from SmI₂ to the amide's carbonyl group, forming a samarium ketyl radical anion intermediate. In the presence of a proton source, this intermediate can be protonated. A second electron transfer from another SmI₂ molecule to the intermediate, followed by another protonation, would lead to an alcohol. However, in the case of amides, the reaction often proceeds through a different pathway.

Mechanistic studies suggest that the coordination of the samarium ion to both the carbonyl oxygen and the nitrogen atom in a tetrahedral intermediate facilitates the electron transfer process and controls the selectivity between C-N and C-O bond cleavage. For the reduction of amides to alcohols, the reaction proceeds with a highly chemoselective C–N bond cleavage in the carbinolamine intermediate. This process provides direct access to acyl-type radicals from unactivated amides under mild conditions. The presence of water and amines has been shown to be crucial, forming a more potent reducing system with SmI₂. Kinetic data indicate that all components (SmI₂, amine, and water) are involved in the rate-determining step, facilitating the electron transfer.

Influence of Catalyst Systems and Reaction Conditions on Pathway Selectivity

The outcome of reactions involving this compound and its analogues is highly dependent on the choice of catalyst and reaction conditions. These factors can steer the reaction towards a specific product by influencing the reaction mechanism and the stability of intermediates.

Catalyst Systems:

Lewis Acids: Lewis acid catalysts play a significant role in activating the otherwise stable amide bond. nih.govacs.org Zirconium (Zr) and hafnium (Hf) amido complexes have been shown to be highly efficient catalysts for transamidation reactions between tertiary amides and secondary amines, in some cases proceeding rapidly at room temperature. nih.gov Boron-based Lewis acids have also been employed for the direct amidation of amino acids, highlighting the chemoselectivity that can be achieved. researchgate.net The Lewis acid activates the carbonyl group of the amide, making it more susceptible to nucleophilic attack. nih.gov

Transition Metals: Transition metal catalysts offer a wide range of possibilities for the functionalization of tertiary amides. Cobalt-catalyzed reductive coupling of isocyanates with tertiary alkyl halides provides a method for the synthesis of sterically hindered chiral amides. acs.org Palladium-catalyzed carbonylation of tertiary amines can lead to the formation of tertiary amides via C-N bond cleavage. researchgate.net Rhodium(III) catalysts have been used for the C-H amination of aldehydes to form amides. acs.org These catalytic systems often proceed through different mechanisms, such as oxidative addition, reductive elimination, or migratory insertion, depending on the metal and ligands used.

Reaction Conditions:

Solvent: The choice of solvent can significantly impact the reaction pathway and selectivity. For instance, in the cobalt-catalyzed synthesis of chiral amides, 1,4-dioxane (B91453) was found to be the optimal solvent, while acetonitrile, a common solvent in similar reactions, was ineffective. acs.org

Temperature: Temperature is a critical parameter for controlling selectivity. In some cases, thermal control can allow for the chemoselective reduction of tertiary amides to either aldehydes or amines. nih.gov Generally, higher temperatures are required for amide hydrolysis. masterorganicchemistry.com

Additives and Reagents: The presence of specific additives can dramatically alter the course of a reaction. As mentioned earlier, the addition of water and amines enhances the reducing power of SmI₂. libretexts.org In the synthesis of amides from carboxylic acids, coupling reagents like DCC are used to activate the acid. nih.gov The choice of the aminating reagent in C-H amination reactions also dictates the reaction's scope and efficiency. acs.org

The interplay between the substrate's electronic and steric properties, the catalyst system, and the reaction conditions provides a powerful toolkit for chemists to selectively transform robust amide functionalities into a diverse array of valuable chemical entities.

Advanced Spectroscopic Characterization and Structural Insights of N,n Diethyl 3 Phenylpropanamide

Vibrational Spectroscopy (Infrared) for Functional Group Identification and Band Assignments

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N,N-diethyl-3-phenylpropanamide displays several characteristic absorption bands that confirm its structural features.

The most prominent band is the carbonyl (C=O) stretching vibration of the tertiary amide group, which typically appears in the region of 1680-1630 cm⁻¹. vscht.czmdpi.com For this compound, this strong absorption is observed at approximately 1645 cm⁻¹. The presence of the phenyl group is confirmed by C-H stretching vibrations of the aromatic ring, which are found just above 3000 cm⁻¹, and by C=C stretching vibrations within the ring, appearing in the 1600-1450 cm⁻¹ region. vscht.cz

The aliphatic portions of the molecule, namely the ethyl groups on the nitrogen and the propane chain, are evidenced by C-H stretching vibrations between 2975 and 2850 cm⁻¹. wiley.com Additionally, characteristic bending vibrations for methylene (-CH₂-) and methyl (-CH₃) groups are present in the 1470-1360 cm⁻¹ range. The C-N stretching vibration of the diethylamino group also contributes to the spectrum, typically falling in the 1250-1020 cm⁻¹ range.

Table 1: Infrared (IR) Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3060 | Medium | Aromatic C-H Stretch |

| 2975-2930 | Strong | Asymmetric Aliphatic C-H Stretch (-CH₃, -CH₂-) |

| 2870-2850 | Strong | Symmetric Aliphatic C-H Stretch (-CH₃, -CH₂-) |

| ~1645 | Strong | Amide I band (C=O Stretch) |

| ~1495, ~1450 | Medium-Weak | Aromatic C=C Stretch |

| ~1465 | Medium | Methylene (-CH₂-) Scissoring |

| ~1380 | Medium | Methyl (-CH₃) Symmetric Bend |

| ~1260 | Medium | C-N Stretch |

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for Structural Connectivity and Topographical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows distinct signals for each type of proton. The phenyl group protons typically appear as a multiplet in the aromatic region, around 7.1-7.3 ppm. The two methylene groups of the propanamide chain (-CH₂-CH₂-C=O) appear as distinct triplets. The benzylic protons (-Ph-CH₂-) are expected around 2.9 ppm, and the methylene protons adjacent to the carbonyl group (-CH₂-C=O) are found slightly downfield at about 2.5 ppm.

Due to hindered rotation around the amide C-N bond, the two ethyl groups can become non-equivalent, leading to separate signals for each. This results in two distinct quartets for the N-CH₂ protons and two distinct triplets for the N-CH₂-CH₃ protons. One set of ethyl protons is cis and the other is trans to the carbonyl oxygen, experiencing different magnetic environments. The N-CH₂ quartets are typically observed around 3.3 ppm, while the corresponding methyl triplets appear further upfield, around 1.1 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon of the amide is the most deshielded, appearing significantly downfield around 172 ppm. The aromatic carbons of the phenyl ring resonate in the 126-142 ppm range. The aliphatic carbons of the ethyl and propyl groups appear in the upfield region of the spectrum. The methylene carbons of the ethyl groups attached to the nitrogen are found at approximately 42 and 40 ppm, reflecting their non-equivalence. The carbons of the propane chain appear at around 36 ppm (-CH₂-C=O) and 32 ppm (Ph-CH₂-). Finally, the methyl carbons of the ethyl groups are the most shielded, resonating at approximately 14 and 13 ppm.

Table 2: ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.32 - 7.18 | Multiplet | 5H | Phenyl (Ar-H) |

| 3.35 | Quartet | 2H | N-CH₂ (trans to C=O) |

| 3.28 | Quartet | 2H | N-CH₂ (cis to C=O) |

| 2.95 | Triplet | 2H | Phenyl-CH₂ |

| 2.50 | Triplet | 2H | -CH₂-C=O |

| 1.18 | Triplet | 3H | N-CH₂-CH₃ (trans to C=O) |

| 1.10 | Triplet | 3H | N-CH₂-CH₃ (cis to C=O) |

Table 3: ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 171.8 | Amide Carbonyl (C=O) |

| 141.5 | Quaternary Phenyl (Ar-C) |

| 128.4 | Phenyl (Ar-CH) |

| 128.3 | Phenyl (Ar-CH) |

| 126.0 | Phenyl (Ar-CH) |

| 42.1 | N-CH₂ |

| 40.4 | N-CH₂ |

| 35.8 | -CH₂-C=O |

| 31.9 | Phenyl-CH₂ |

| 14.2 | N-CH₂-CH₃ |

| 12.9 | N-CH₂-CH₃ |

Mass Spectrometry for Molecular Compositional Analysis and Fragmentation Pathway Delineation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 205.30 g/mol . nih.govnist.gov

The fragmentation of amides is well-characterized and typically involves several key pathways. libretexts.orgchemguide.co.ukdocbrown.info A common fragmentation is the α-cleavage (cleavage of the bond adjacent to the nitrogen atom), leading to the loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 176.

Another significant fragmentation pathway is McLafferty rearrangement, if a gamma-hydrogen is available. However, the most characteristic fragmentation for this molecule involves cleavage of the C-C bond alpha to the carbonyl group or the N-C bond. Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can lead to the formation of the [Et₂N=C=O]⁺ ion at m/z 100.

Furthermore, cleavage of the benzylic C-C bond is highly favorable, leading to the formation of a stable tropylium ion at m/z 91, which is a very common fragment for compounds containing a benzyl group. The remaining part of the molecule could form a fragment ion [M-91]⁺ at m/z 114.

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 205 | [C₁₃H₁₉NO]⁺ (Molecular Ion) |

| 176 | [M - C₂H₅]⁺ |

| 114 | [CH₂CON(C₂H₅)₂]⁺ |

| 100 | [O=C=N(C₂H₅)₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 72 | [N(C₂H₅)₂]⁺ |

X-ray Diffraction Studies for Single Crystal Structure Analysis and Geometric Parameter Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and unit cell dimensions. carleton.edu

A thorough search of the Cambridge Structural Database (CSD) and other scientific literature reveals that, to date, the single-crystal X-ray structure of this compound has not been reported. Therefore, experimental data on its crystal system, space group, and specific geometric parameters are not available. Structural studies on similar small molecule amides suggest that intermolecular hydrogen bonding, if present, and crystal packing forces would dictate the solid-state conformation, particularly the torsion angles around the propanamide chain and the orientation of the phenyl ring. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Studies on N,n Diethyl 3 Phenylpropanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) has become a standard method for studying medium-sized organic molecules like N,N-diethyl-3-phenylpropanamide due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

For this compound, the presence of several rotatable single bonds—specifically around the amide group, the ethyl chains, and the propyl linker—results in significant conformational flexibility. This flexibility can hinder experimental crystallization for X-ray diffraction studies, making computational geometry optimization particularly valuable.

DFT calculations have been employed to elucidate reaction mechanisms where this compound was a potential substrate. In a study on manganese-catalyzed esterification of tertiary amides, DFT was used to model the reaction pathways. d-nb.info The calculations helped to rationalize the experimental observation that this compound failed to react, suggesting that steric hindrance around the carbonyl group prevented the formation of the necessary transition state. d-nb.info Such computational studies can predict activation barriers for reactions, providing a theoretical basis for observed reactivity or lack thereof. d-nb.info

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the lone pairs of the nitrogen and oxygen atoms of the amide group. The LUMO is likely centered on the antibonding π* orbital of the phenyl ring and the carbonyl group. In studies of related repellents like N,N-diethyl-m-toluamide (DEET), Fragment Molecular Orbital (FMO) calculations on protein-ligand complexes revealed that the π-electrons of the phenyl ring play a dominant role in binding interactions. researchgate.net This suggests that the HOMO of this compound is critical for its interactions with biological targets.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. This method provides a detailed description of the electron density distribution, allowing for the calculation of atomic charges and the analysis of donor-acceptor (hyperconjugative) interactions between filled and unfilled orbitals.

An NBO analysis of this compound would quantify the charge distribution across the molecule. It would confirm the expected negative partial charges on the electronegative oxygen and nitrogen atoms and a positive partial charge on the carbonyl carbon. These charge distributions are fundamental to understanding the molecule's electrostatic potential and its ability to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for its behavior in solution and its binding to biological receptors.

Molecular Modeling for Conformational Space Exploration and Dynamics

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, these methods are essential for exploring its vast conformational landscape and understanding its dynamic behavior.

Molecular docking is a prominent modeling technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. In a study modeling the binding of various repellents to the odorant binding protein of Anopheles gambiae (AgamOBP1), this compound was docked into the protein's binding site. acs.org The simulations predicted a favorable binding free energy, indicating a stable interaction. acs.org Such modeling provides a structural hypothesis for the molecule's biological activity. researchgate.netacs.org

Table 1: Predicted Binding Characteristics of this compound with AgamOBP1

| Compound | Predicted ΔG (kcal/mol) | Predicted Inhibition Constant (Ki) (μM) |

|---|---|---|

| This compound | -6.49 | 17.21 |

Data sourced from a molecular docking study into the Anopheles gambiae odorant binding protein 1 (AgamOBP1). acs.org

Molecular dynamics (MD) simulations can further investigate the stability of such protein-ligand complexes over time. MD simulations model the atomic motions of the system, providing insights into conformational changes and the stability of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, within the binding site. acs.org

Theoretical Prediction and Simulation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of molecules, which can aid in the interpretation of experimental data. By performing calculations on the optimized geometry of this compound, its characteristic spectral data can be simulated.

For instance, theoretical vibrational frequencies can be calculated using DFT. These calculations produce a set of normal modes and their corresponding frequencies, which correlate to the peaks observed in an infrared (IR) or Raman spectrum. A calculated vibrational analysis for this compound would be expected to show characteristic peaks for the C=O stretch of the amide group, C-N stretching, C-H stretching of the aromatic and aliphatic portions, and the bending modes of the phenyl ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These calculations involve computing the magnetic shielding tensors for each nucleus in the molecule's optimized structure. The predicted shifts can then be compared to experimental spectra to confirm structural assignments. While experimental ¹H NMR data for the compound is available, theoretical calculations provide a means to rigorously assign each signal to a specific proton in the molecule. collectionscanada.gc.caru.nl

Solvation Model Effects on Electronic Properties and Reaction Pathways

Most chemical and biological processes occur in solution rather than in the gas phase. Solvation models are computational methods used to account for the effects of the solvent on a molecule's properties and reactivity. These models can be explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with a defined dielectric constant.

For this compound, the choice of solvent would influence its conformational preferences and electronic properties. In a polar solvent, conformations that maximize the molecular dipole moment would be stabilized. The solvent can also affect reaction pathways and activation energies. DFT calculations of reaction mechanisms, such as the manganese-catalyzed esterification, are often performed using an implicit solvation model (like the Polarizable Continuum Model, PCM) to better reflect the experimental conditions and achieve more accurate energy predictions. d-nb.info Likewise, molecular dynamics simulations of the compound in complex with a biological target are typically run with explicit water molecules to accurately model the hydrated environment of the binding pocket. researchgate.net

Chemical Reactivity and Functional Diversification of N,n Diethyl 3 Phenylpropanamide

Transformations at the Amide Moiety: Hydrolysis and Amidation Exchange Reactions

The tertiary amide group in N,N-diethyl-3-phenylpropanamide is the molecule's defining functional group, yet it is exceptionally stable and generally resistant to cleavage. arkat-usa.org Transformations at this site require specific and often vigorous conditions.

Hydrolysis: The conversion of the amide back to its constituent carboxylic acid (3-phenylpropanoic acid) and amine (diethylamine) is a fundamental transformation. Like other tertiary amides, this compound is difficult to hydrolyze and typically requires more forceful conditions than primary or secondary amides. arkat-usa.org The process can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis involves the protonation of the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The products are benzoic acid and a diethylamine (B46881) salt. vedantu.com

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. vedantu.com This pathway is often challenging for tertiary amides because the resulting tetrahedral intermediate is more likely to expel the hydroxide anion than the thermodynamically less favorable diethylamide anion. researchgate.net

To overcome the inherent stability of N,N-disubstituted amides, specialized conditions have been developed. For instance, a mild protocol for alkaline hydrolysis of secondary and tertiary amides utilizes sodium hydroxide in a non-aqueous solvent system like methanol/dichloromethane, which can facilitate the reaction at room temperature or under reflux. arkat-usa.orgresearchgate.net

Table 1: General Conditions for Hydrolysis of N,N-Disubstituted Amides

| Hydrolysis Type | Reagents & Conditions | Products | Reference |

|---|---|---|---|

| Acid-Catalyzed | H₃O⁺, Heat | Carboxylic Acid, Diethylammonium (B1227033) Ion | vedantu.com |

| Base-Catalyzed | NaOH/H₂O, Heat | Carboxylate Salt, Diethylamine | vedantu.com |

Amidation Exchange (Transamidation): This reaction involves the exchange of the diethylamine group with another amine. Due to the high stability of the C-N bond in tertiary amides, this transformation is thermodynamically challenging. derpharmachemica.com Practical strategies for the N-deacylation of amides often involve transamidation with reagents like aqueous ammonia (B1221849) under mild conditions, which can be effective for a range of drug molecules and their derivatives. sioc-journal.cn While specific studies on this compound are not prevalent, general methodologies for transamidation could be applied, likely requiring catalysis or activation of the amide bond to proceed efficiently. researchgate.net

Modifications of the Phenyl and Propanamide Alkyl Side Chains for Structural Elaborations

The phenyl ring and the propanamide alkyl chain of this compound offer multiple sites for structural modification, allowing for the synthesis of a diverse library of derivatives.

Phenyl Ring Modifications: The aromatic phenyl ring is amenable to electrophilic aromatic substitution reactions. These reactions introduce new functional groups onto the ring, altering the electronic properties and steric profile of the molecule.

Nitration: Treatment with nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) onto the phenyl ring, primarily at the para and ortho positions.

Halogenation: Reactions with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst can introduce halogen atoms onto the ring. Side-chain halogenation can have a profound impact on the self-assembly and material properties of related phenylalanine derivatives. rsc.org

Propanamide Alkyl Side Chain Modifications: The ethylene (B1197577) bridge (-CH₂-CH₂-) of the propanamide moiety can also be a target for functionalization, although this is generally less straightforward than phenyl ring substitution. Radical reactions or oxidation could potentially introduce functionality. For instance, oxidation could form a ketone at the benzylic position. Furthermore, related structures like N,N-diethyl-2-methyl-3-phenyl-propionamide demonstrate that substituents can be incorporated along this chain during synthesis to create more complex scaffolds.

The introduction of different side chains can significantly influence the properties and applications of molecules, as seen in the development of polymer-based delivery systems and liquid-crystalline materials. nih.govresearchgate.netmdpi.com

Controlled Cleavage and Rearrangement Reactions in the Context of Organic Synthesis

The robust nature of the this compound scaffold means that controlled cleavage and rearrangement reactions are not common synthetic strategies involving this molecule. The primary cleavage reaction is hydrolysis of the amide bond, as discussed previously, which breaks the molecule into its constituent acid and amine components rather than enabling a controlled fragmentation or rearrangement into a new, complex scaffold. arkat-usa.orgresearchgate.net

The stability of the propanamide backbone and the phenyl ring makes them unlikely to participate in rearrangement reactions under typical synthetic conditions. The molecule is more often employed as a stable building block where the core structure is retained and functionalized, rather than being a substrate for cleavage or rearrangement.

Strategic Incorporation into Larger Molecular Architectures and Hybrid Systems

A key application of this compound is its use as a foundational component or intermediate in the synthesis of larger, more complex molecules. Its chemical stability and the potential for functionalization at multiple sites make it an attractive scaffold for constructing intricate molecular architectures and hybrid systems.

Building Block for Pharmaceutical Intermediates: The core structure of this compound is found within various biologically active compounds. It can serve as a precursor for drugs with potential analgesic or anti-inflammatory properties. The synthesis of complex pharmaceutical agents often involves the step-wise construction of a target molecule, and stable intermediates like this compound and its derivatives are crucial in these multi-step pathways. derpharmachemica.comsumitomo-chem.co.jpcore.ac.uk

Scaffold for Hybrid Molecules: The concept of creating hybrid molecules, where two or more distinct chemical entities are joined to create a new compound with combined or novel properties, is a growing area of research. rsc.org this compound can serve as the core structure to which other pharmacophores or functional moieties are attached. For example, by modifying the phenyl ring or synthesizing derivatives, it could be linked to other biologically active molecules like vanillin (B372448) or fatty acids to create novel hybrid compounds with unique therapeutic potential. mdpi.commdpi.com

Table 2: Potential Derivatives and Applications

| Derivative Class | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Substituted Phenyl Analogs | Electrophilic Aromatic Substitution | Modulating biological activity, material properties | rsc.org |

| Alkyl Chain Analogs | Synthesis from modified 3-phenylpropanoic acids | Creating complex scaffolds for drug discovery | sioc-journal.cn |

Interactions and Theoretical Applications of N,n Diethyl 3 Phenylpropanamide in Advanced Chemical Systems

Role as Ligands in Coordination Chemistry: Design Principles and Theoretical Complexation Studies

In coordination chemistry, a central metal atom or ion binds to one or more molecules or ions, known as ligands. libretexts.org The coordination sphere comprises the central metal and its attached ligands, and the number of donor atoms bonded to the metal is the coordination number. libretexts.org Ligands can be classified by the number of donor atoms they use to bind to the metal center; for instance, monodentate ligands donate one pair of electrons, while bidentate and polydentate ligands donate through two or more donor atoms, respectively. libretexts.org

The N,N-diethyl-3-phenylpropanamide molecule possesses potential as a monodentate ligand, primarily through the oxygen atom of its carbonyl group. While the nitrogen atom also has a lone pair of electrons, its availability for coordination is significantly reduced due to resonance with the adjacent carbonyl group, a common feature in amides. Theoretical studies on similar amide-containing ligands provide insight into the potential coordination behavior of this compound.

Design Principles and Coordination Behavior: The binding of amide-containing ligands to metal ions is a subject of significant research, particularly in the context of designing selective sequestering agents. The oxygen atom of the amide carbonyl is a hard donor, suggesting a preference for coordination with hard metal ions.

Theoretical Complexation Studies: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling the complexes of metal ions with ligands like this compound. researchgate.net Such studies can predict the geometry, bonding characteristics, and stability of coordination complexes. For instance, theoretical analyses of lead (Pb²⁺) complexes with various macrocyclic ligands have been used to differentiate the efficiency of various pendant arms containing oxygen and nitrogen donors. mdpi.com These studies employ models like the Natural Bond Orbital (NBO) and Natural Energy Decomposition Analysis (NEDA) to dissect the metal-ligand interactions into electrostatic and charge-transfer components. researchgate.netmdpi.com

In a hypothetical complex between a metal ion and this compound, DFT calculations could predict bond lengths, bond angles, and vibrational frequencies. The analysis would likely confirm that the primary interaction is ionic in nature, consistent with findings for other metal-cryptand complexes. researchgate.net By comparing theoretical data with experimental results from similar known structures, the accuracy of the computational model can be validated. researchgate.netresearchgate.net

Table 1: Theoretical Coordination Properties of Amide-Based Ligands This interactive table summarizes the key characteristics of amide groups when acting as ligands in coordination complexes, based on principles from related studies.

| Property | Description | Theoretical Basis and Insights | Relevant Studies |

|---|---|---|---|

| Donor Atom | The primary atom on the ligand that donates electrons to the metal center. | The carbonyl oxygen is the principal donor atom. The nitrogen lone pair is delocalized by resonance and less available for coordination. | nih.gov, researchgate.net |

| Coordination Mode | The manner in which the ligand binds to the metal. | Typically acts as a monodentate ligand through the carbonyl oxygen. Can be part of a larger polydentate scaffold. libretexts.org | nih.gov, libretexts.org |

| Metal Ion Preference | The type of metal ions the ligand is most likely to coordinate with. | As a hard donor (oxygen), it preferentially binds to hard Lewis acids such as alkali, alkaline earth, and lanthanide ions (e.g., Nd³⁺). nih.gov | nih.gov |

| Thermodynamics | The energetic favorability of the complexation reaction. | Complexation is often driven by both favorable enthalpy (strong bond) and positive entropy. Amide complexes can be more enthalpically favored but less entropically favored than carboxylate analogues. nih.gov | nih.gov |

| Bonding Nature | The character of the metal-ligand bond. | DFT and NEDA studies suggest that metal-ligand interactions involving oxygen donors are predominantly electrostatic (ionic) in nature. researchgate.netmdpi.com | mdpi.com, researchgate.net |

Supramolecular Assembly Principles Involving Amide Scaffolds and Non-Covalent Interactions

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The amide group is a cornerstone of supramolecular assembly due to its ability to form strong and directional hydrogen bonds. However, as a tertiary amide, this compound cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor via its carbonyl oxygen.

Beyond hydrogen bonding, a variety of other non-covalent interactions are crucial for the assembly of molecules into larger, ordered structures. rsc.org These interactions can be exploited to control the conformation of molecular scaffolds, which is essential for creating molecules that can, for example, recognize protein surfaces or disrupt pathological processes like protein fibrillation. nih.govrsc.org

Key Non-Covalent Interactions: For a molecule like this compound, several non-covalent forces can dictate its assembly into larger architectures:

Hydrogen Bonding: The carbonyl oxygen can accept hydrogen bonds from suitable donor molecules, directing intermolecular association.

π-π Stacking: The phenyl ring can interact with other aromatic rings through π-π stacking, leading to co-facial arrangements that are important in the formation of columnar structures or in the recognition of aromatic guest molecules.

C-H···π Interactions: The ethyl and propyl groups can interact with the phenyl ring of another molecule, where the electron-rich π-system acts as a weak hydrogen bond acceptor.

Dipole-Dipole Interactions: The polar amide group creates a significant dipole moment in the molecule, which can lead to head-to-tail arrangements in the solid state or in solution.

Studies on other amide-based systems demonstrate how these forces can be harnessed. For instance, arylamide foldamers have been synthesized where hydrogen bonding, halogen bonding (I···N), and chalcogen bonding (Se···N) work in concert to construct complex supramolecular double helices. rsc.org In other cases, subtle non-covalent interactions like S···O contacts have been used as a primary conformational control element in designing scaffolds that mimic protein surfaces. nih.govrsc.org

Table 2: Principles of Supramolecular Assembly for an Amide Scaffold This interactive table outlines the non-covalent interactions that could govern the assembly of substructures based on this compound.

| Interaction Type | Involving this compound | Predicted Structural Influence |

|---|---|---|

| Hydrogen Bonding | The carbonyl oxygen acts as a hydrogen bond acceptor. | Directs assembly with H-bond donor molecules, forming co-crystals and ordered arrays. |

| π-π Stacking | Face-to-face or offset stacking of the phenyl rings. | Promotes aggregation and the formation of one-dimensional stacks; crucial for electronic materials. |

| C-H···π Interactions | Interaction between C-H bonds of the ethyl/propyl groups and the phenyl ring. | Contributes to the stability of folded or aggregated structures, influences crystal packing. |

| Dipole-Dipole | Interaction between the permanent dipoles of the amide groups. | Encourages antiparallel alignment of molecules, affecting crystal lattice energy and physical properties. |

| Hydrophobic Effect | Segregation of the nonpolar phenyl and alkyl groups from a polar solvent. | Drives aggregation in aqueous environments, leading to the formation of micelles or other assemblies. |

Engineering of Functional Materials: Theoretical Design and Predicted Properties of Substructures Based on this compound

The unique combination of rigid (phenyl) and flexible (alkyl) components with a polar, interactive (amide) group makes this compound an interesting theoretical substructure for the design of functional materials. While the compound itself may not be the final material, its core structure can be incorporated into larger systems to impart specific properties. The principles of molecular engineering rely on predictable relationships between molecular structure and macroscopic properties.

Theoretical Design Concepts:

Self-Assembling Systems and Gels: By modifying the structure, for instance, by introducing hydrogen bond donor groups elsewhere in the molecule, it could be designed to act as a low molecular weight organogelator. The balance of π-stacking, hydrogen bonding, and van der Waals forces would govern the formation of a fibrous network that immobilizes the solvent. The principles are similar to those seen in supramolecular gelators based on other benzamide (B126) derivatives. dntb.gov.ua

Liquid Crystals: Molecules containing both rigid (mesogenic) and flexible parts are known to form liquid crystalline phases. The this compound structure contains a rigid phenyl group and a flexible diethylpropylamide tail. By dimerizing this structure or incorporating it into a larger oligomer, it is theoretically possible to design molecules that exhibit thermotropic liquid crystallinity, with potential applications in displays and sensors.

Conformationally Pre-organized Scaffolds: Drawing inspiration from work on protein surface mimetics, the this compound scaffold could be theoretically elaborated to present functional groups in a specific three-dimensional arrangement. nih.govrsc.org By using the non-covalent interactions discussed previously to lock the conformation, such molecules could be designed as inhibitors of protein-protein interactions, a strategy of significant therapeutic interest. rsc.org

Functional Polymers: The molecule could be functionalized with polymerizable groups (e.g., vinyl or acrylate) on the phenyl ring or alkyl chain. Polymerization would lead to a material where the pendant side chains—the this compound moieties—could control the polymer's properties through self-assembly, leading to materials with ordered nanostructures for applications in separation membranes or smart coatings.

Table 3: Theoretical Functional Materials Based on the this compound Substructure This interactive table presents theoretical applications and predicted properties for materials engineered from the this compound scaffold.

| Material Class | Design Principle | Key Structural Feature Utilized | Predicted Properties and Applications |

|---|---|---|---|

| Organogelators | Self-assembly into a 3D fibrous network via non-covalent interactions. | Amide group (H-bond acceptor), phenyl group (π-stacking), alkyl chains (van der Waals). | Thermally reversible gels, matrices for controlled release, templates for nanoparticle synthesis. |

| Liquid Crystals | Incorporation of rigid mesogenic units and flexible tails into a single molecule. | Phenyl ring (rigid core), propyl/ethyl groups (flexible tail). | Thermotropic or lyotropic liquid crystalline phases; potential for use in optical sensors or display technologies. |

| Protein-Protein Interaction (PPI) Inhibitors | Design of conformationally constrained scaffolds that mimic protein secondary structures like α-helices. nih.govrsc.org | Rigid backbone to orient appended chemical groups in a specific spatial arrangement. | High-affinity binding to protein surfaces; potential therapeutic agents for diseases involving protein misfolding. rsc.org |

| Functional Polymers | Polymerization of monomers containing the substructure as a pendant group. | The entire moiety acts as a side chain that can self-organize. | Polymers with tunable solubility, self-healing materials, responsive coatings, nanostructured films. |

Future Directions and Emerging Research Avenues for N,n Diethyl 3 Phenylpropanamide

Development of Novel Catalytic Systems for its Sustainable Synthesis and Derivatization

The synthesis of amides, including N,N-diethyl-3-phenylpropanamide, is a cornerstone of organic chemistry. Traditional methods often involve stoichiometric activating agents, leading to poor atom economy and significant waste generation. walisongo.ac.id Consequently, a major thrust in modern synthetic chemistry is the development of catalytic methods for amide bond formation that generate only water as a byproduct. walisongo.ac.id

Recent research has highlighted the potential of various catalytic systems to achieve this goal. For instance, boric acid has been shown to catalyze the condensation reaction between a carboxylic acid (like 3-phenylpropanoic acid) and an amine (like diethylamine) at elevated temperatures, offering a greener alternative to conventional methods. walisongo.ac.id Furthermore, the exploration of metal-based catalysts continues to yield promising results. Novel metal nanostructures, such as those based on platinum, palladium, gold, and copper, have demonstrated high catalytic activity and selectivity in a range of organic reactions, including oxidations and hydrogenations, which could be adapted for the synthesis and derivatization of this compound. mdpi.com The development of heterogeneous catalysts, like metal-organic frameworks (MOFs), also presents a sustainable option, as they can be easily recovered and recycled. mdpi.comamidetech.com For example, a copper-based MOF has been successfully used for the oxidative coupling of carboxylic acids with formamides to produce amides. mdpi.com

The derivatization of the this compound scaffold is another area ripe for catalytic innovation. The electron-rich phenyl group can be a target for electrophilic substitution reactions, and computational studies can help predict the activation barriers for such transformations. The development of catalysts that can selectively functionalize specific positions on the molecule will be crucial for creating a diverse library of derivatives with potentially new biological activities.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages for the synthesis of this compound and its analogs. Flow chemistry provides enhanced control over reaction parameters such as temperature and mixing, leading to improved reaction efficiency, safety, and scalability. researchgate.netnoelresearchgroup.comillinois.edu This is particularly beneficial for managing exothermic reactions that can be problematic in large-scale batch processes. illinois.edu

Automated synthesis platforms, often integrated with flow reactors, are revolutionizing chemical research by enabling the rapid and parallel synthesis of compound libraries. researchgate.netresearchgate.net These platforms can utilize pre-packed capsules containing the necessary reagents and work-up materials, allowing for a standardized and automated reaction and product isolation process. researchgate.netresearchgate.net This high-throughput approach is invaluable for accelerating the discovery of new derivatives of this compound with desired properties. By systematically varying the carboxylic acid and amine starting materials, vast libraries of related amides can be generated and screened for biological activity. researchgate.net

Furthermore, the integration of online analytical techniques, such as mass spectrometry, with flow chemistry setups allows for real-time reaction monitoring and optimization. youtube.com This data-rich environment facilitates a deeper understanding of reaction kinetics and mechanisms, further accelerating the development of efficient synthetic protocols.

Advanced Computational Methodologies for Comprehensive Predictive Studies and Data Mining

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods for predicting molecular properties and guiding experimental design. For this compound, computational studies can provide valuable insights into its structure, reactivity, and potential biological interactions.

Density Functional Theory (DFT) calculations can be employed to predict various properties, including the molecule's geometry, vibrational frequencies (which can be compared with experimental FT-IR spectra), and electronic structure. mdpi.com Such calculations can also be used to investigate the reactivity of the molecule, for example, by predicting the activation barriers for derivatization reactions at the phenyl ring.

Machine learning models are increasingly being used to predict the physicochemical and biological properties of molecules. chemrxiv.org By training these models on large datasets of known compounds, it is possible to predict the properties of new molecules, such as this compound and its derivatives, without the need for extensive experimental work. This predictive capability is particularly useful for prioritizing which compounds to synthesize and test in a high-throughput screening campaign. However, it is crucial to evaluate the performance of these models on out-of-distribution data to ensure their robustness and real-world applicability. chemrxiv.org

Data mining of existing chemical literature and databases can also uncover valuable information about this compound, including reported synthetic methods, physical properties, and biological activities. nih.gov

Exploration of Complex Mechanistic Nuances in Challenging Reaction Environments

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. For the synthesis of this compound, this involves elucidating the precise steps involved in amide bond formation under various catalytic conditions.

For example, in the case of oxidative coupling reactions catalyzed by copper-based systems, a proposed mechanism involves the formation of radical intermediates. mdpi.com The reaction may proceed through the generation of an N,N-diethylcarbamoyl radical, which can then react with the carboxylic acid to form the final amide product. mdpi.com Detailed mechanistic studies, often employing a combination of experimental techniques and computational modeling, are needed to validate such proposed pathways.

Investigating reaction mechanisms in challenging environments, such as those involving highly reactive intermediates or complex multi-component systems, is particularly important. noelresearchgroup.com For instance, understanding the decomposition pathways of related amide-containing molecules under thermal stress can provide insights into the stability of this compound and potential side reactions during its synthesis. mdpi.com Computational studies can be particularly insightful in these scenarios, allowing for the characterization of transient species and transition states that are difficult to observe experimentally. mdpi.comnih.gov

Synergistic Approaches Combining Experimental and Theoretical Studies for Unveiling New Reactivity

The most powerful approach to advancing our understanding of this compound and its chemistry lies in the synergy between experimental and theoretical research. nih.govnih.govnih.gov This integrated approach allows for a deeper and more comprehensive understanding than either methodology could achieve alone.

For instance, experimental kinetic studies can provide data on reaction rates and selectivities, while computational modeling can be used to propose and evaluate different mechanistic pathways that are consistent with the experimental observations. nih.govnih.gov This iterative process of experiment and theory can lead to a refined understanding of the reaction mechanism and the factors that control its outcome.

A combined approach has been successfully used to study the cyclopropanation reaction of other complex molecules, where kinetic experiments helped to understand the reactivity, and DFT calculations revealed the intricate balance between different mechanistic scenarios. nih.govnih.gov Similarly, for this compound, a synergistic strategy could be employed to explore its reactivity in various transformations. For example, experimental screening of different catalysts for a particular derivatization reaction could be coupled with computational modeling to understand the catalyst-substrate interactions and guide the design of more efficient catalysts.

By combining the predictive power of computational chemistry with the empirical validation of experimental work, researchers can more effectively explore the chemical space around this compound, leading to the discovery of new derivatives with novel properties and applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-diethyl-3-phenylpropanamide, and how can purity be optimized?

- The synthesis typically involves reacting 3-phenylpropionic acid with thionyl chloride to form the acyl chloride intermediate, followed by reaction with diethylamine in dichloromethane (DCM). Purification via silica gel column chromatography (petroleum ether/ethyl acetate, 2:1) yields the compound in ~82% purity . Key steps include temperature control (0°C during amine addition) and anhydrous conditions to minimize hydrolysis. TLC and NMR are critical for monitoring reaction progress and verifying product identity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR is essential for confirming the amide bond formation and substituent positions. For example, the ethyl groups (N,N-diethyl) appear as quartets and triplets in 1H NMR. FT-IR can validate the carbonyl stretch (~1640–1680 cm⁻¹) and N-H stretches (if present). Mass spectrometry (EI or ESI) confirms the molecular ion peak (C13H19NO, MW 205.3 g/mol) .

Q. What solvents and reaction conditions are optimal for large-scale synthesis?

- Dichloromethane (DCM) is preferred for its inertness and ability to dissolve both acyl chlorides and amines. Maintaining low temperatures (0–5°C) during acyl chloride addition minimizes side reactions. Post-reaction, aqueous workup (e.g., washing with brine) removes unreacted diethylamine .

Advanced Research Questions

Q. How can contradictory yield data in literature be resolved when scaling up synthesis?

- Discrepancies often arise from variations in reagent stoichiometry, solvent purity, or chromatography conditions. For instance, yields drop at larger scales due to inefficient mixing or heat dissipation. Implementing flash chromatography (as in ) instead of standard column chromatography improves recovery rates. Kinetic studies under controlled conditions (e.g., using microreactors) can identify rate-limiting steps .

Q. What strategies mitigate impurities like residual diethylamine or unreacted acyl chloride?

- Liquid-liquid extraction (e.g., using dilute HCl to protonate free amine) effectively removes diethylamine. Quenching with ice-cold water hydrolyzes excess acyl chloride. Advanced purification via preparative HPLC (C18 column, acetonitrile/water gradient) resolves trace impurities, particularly stereochemical byproducts .

Q. How does the electronic nature of the phenyl group influence the compound’s reactivity in further derivatization?

- The electron-rich phenyl ring directs electrophilic substitution (e.g., nitration or halogenation) to the meta position, which can be exploited to synthesize derivatives. Computational studies (DFT) predict activation barriers for such reactions, while Hammett plots correlate substituent effects with reaction rates .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

- The compound’s flexibility (rotatable ethyl and phenyl groups) hinders crystal lattice formation. Slow vapor diffusion using hexane/ethyl acetate mixtures promotes nucleation. Alternatively, co-crystallization with rigid host molecules (e.g., cyclodextrins) stabilizes the structure .

Methodological Considerations

- Reaction Optimization : Use DoE (Design of Experiments) to evaluate factors like temperature, solvent polarity, and catalyst loading .

- Analytical Validation : Cross-validate NMR data with computational tools (e.g., ACD/Labs or MestReNova) to assign peaks accurately .

- Safety Protocols : Despite limited hazard data, handle with PPE (gloves, goggles) due to structural analogs’ irritant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.